2-(3-Chlorophenyl)-3-nitrochromen-4-one
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Overview
Description
2-(3-Chlorophenyl)-3-nitrochromen-4-one, also known as Nitrocoumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.72 g/mol. Nitrocoumarin is widely used in scientific research due to its unique chemical structure and properties.
Mechanism Of Action
The precise mechanism of action of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen is not fully understood. However, it has been suggested that its biological activity is mediated through the inhibition of various enzymes and signaling pathways. For example, 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the induction of cell death in cancer cells.
Biochemical And Physiological Effects
2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been found to exert a range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has also been found to modulate the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen is its versatility in terms of its potential applications in scientific research. It can be used as a fluorescent probe, a sensor, and a therapeutic agent, among other things. However, 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has some limitations when used in lab experiments. For example, it can be toxic to some cell types at high concentrations, and its solubility in water is limited.
Future Directions
There are several potential future directions for research on 2-(3-Chlorophenyl)-3-nitrochromen-4-onen. One area of interest is the development of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen-based fluorescent probes for imaging biological samples. Another potential direction is the investigation of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for 2-(3-Chlorophenyl)-3-nitrochromen-4-onen could lead to improved purity and yield.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen involves the reaction of 3-chloro-2-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has also been used as a fluorescent probe for imaging biological samples and as a sensor for detecting metal ions.
properties
CAS RN |
143468-15-9 |
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Product Name |
2-(3-Chlorophenyl)-3-nitrochromen-4-one |
Molecular Formula |
C15H8ClNO4 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-10-5-3-4-9(8-10)15-13(17(19)20)14(18)11-6-1-2-7-12(11)21-15/h1-8H |
InChI Key |
WSTSSNHIBMUZAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
synonyms |
4H-1-Benzopyran-4-one,2-(3-chlorophenyl)-3-nitro-(9CI) |
Origin of Product |
United States |
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